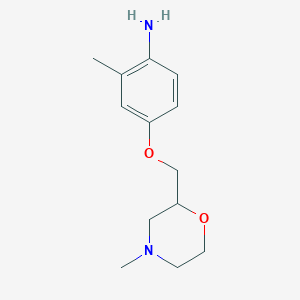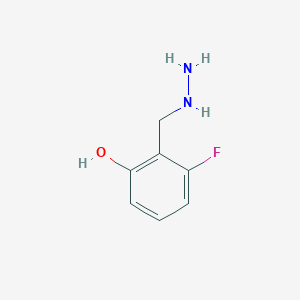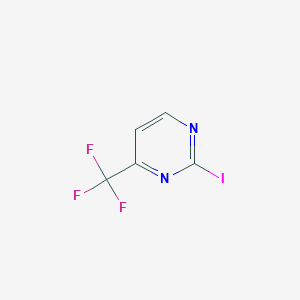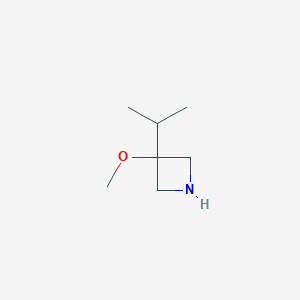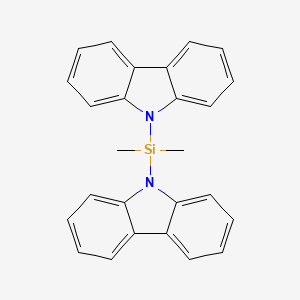
Di(9H-carbazol-9-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(9H-carbazol-9-yl)dimethylsilane is an organosilicon compound that features two 9H-carbazol-9-yl groups attached to a dimethylsilane core. This compound is of significant interest due to its unique electronic properties, making it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Di(9H-carbazol-9-yl)dimethylsilane typically involves the reaction of 9H-carbazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The general reaction scheme is as follows:
2C12H9N+(CH3)2SiCl2→(C12H8N)2Si(CH3)2+2HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis process. Purification is typically achieved through recrystallization or column chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the carbazole moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions are less common but can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups. This is typically achieved using nucleophiles like Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether or tetrahydrofuran.
Major Products:
Oxidation: Formation of carbazole-9-one derivatives.
Reduction: Formation of partially reduced carbazole derivatives.
Substitution: Formation of various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Di(9H-carbazol-9-yl)dimethylsilane has a wide range of applications in scientific research:
Organic Electronics: Used as a host material in organic light-emitting diodes (OLEDs) due to its high carrier mobility and thermal stability.
Photovoltaics: Employed in the development of organic photovoltaic cells.
Sensors: Utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe.
Mecanismo De Acción
The mechanism by which Di(9H-carbazol-9-yl)dimethylsilane exerts its effects is primarily through its electronic properties. The carbazole groups provide high electron mobility, while the silicon center offers structural stability. This combination allows for efficient charge transport and emission properties, making it an excellent material for optoelectronic applications. The molecular targets and pathways involved include interactions with electron and hole transport layers in devices such as OLEDs and photovoltaic cells.
Comparación Con Compuestos Similares
3,5-Di(9H-carbazol-9-yl)tetraphenylsilane: Similar structure but with additional phenyl groups, offering different electronic properties.
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]thiophene: Contains a thiophene core, providing different optoelectronic characteristics.
Uniqueness: Di(9H-carbazol-9-yl)dimethylsilane is unique due to its combination of carbazole groups and a dimethylsilane core, which provides a balance of high electron mobility and structural stability. This makes it particularly suitable for applications requiring efficient charge transport and thermal stability.
Propiedades
Fórmula molecular |
C26H22N2Si |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
di(carbazol-9-yl)-dimethylsilane |
InChI |
InChI=1S/C26H22N2Si/c1-29(2,27-23-15-7-3-11-19(23)20-12-4-8-16-24(20)27)28-25-17-9-5-13-21(25)22-14-6-10-18-26(22)28/h3-18H,1-2H3 |
Clave InChI |
WAWFNPWPJCSNNO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(N1C2=CC=CC=C2C3=CC=CC=C31)N4C5=CC=CC=C5C6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


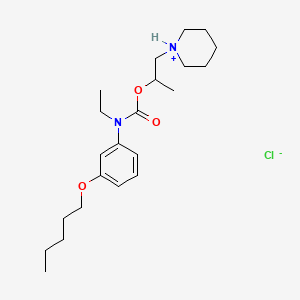
![2-(6-Chlorodibenzo[b,d]furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12817923.png)


![(6S)-2-nitro-6-[[6-[4-(trifluoromethoxy)phenyl]pyridin-3-yl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12817950.png)
![4-[N'-(2-Imino-2H-thiazol-5-ylidene)-hydrazino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one](/img/structure/B12817955.png)
